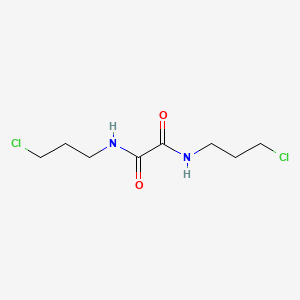
N,N-BIS(3-CHLOROPROPYL)ETHANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(3-CHLOROPROPYL)ETHANEDIAMIDE: is an organic compound with the molecular formula C8H16Cl2N2O2. This compound is characterized by the presence of two 3-chloropropyl groups attached to an ethanediamide backbone. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-BIS(3-CHLOROPROPYL)ETHANEDIAMIDE typically involves the reaction of ethanediamide with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N,N-BIS(3-CHLOROPROPYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chloropropyl groups can be substituted with other nucleophiles, such as hydroxide ions or amines, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted ethanediamides and other derivatives.
Oxidation Reactions: Products include oxidized ethanediamides and related compounds.
Reduction Reactions: Products include reduced amines and other reduced derivatives.
Scientific Research Applications
N,N-BIS(3-CHLOROPROPYL)ETHANEDIAMIDE has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of N,N-BIS(3-CHLOROPROPYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
N,N-BIS(2-CHLOROETHYL)ETHANEDIAMIDE: This compound has similar chemical properties but with 2-chloroethyl groups instead of 3-chloropropyl groups.
N,N-BIS(2-PHENYLETHYL)ETHANEDIAMIDE: This compound features phenylethyl groups, which impart different chemical and biological properties.
Uniqueness: N,N-BIS(3-CHLOROPROPYL)ETHANEDIAMIDE is unique due to the presence of 3-chloropropyl groups, which provide distinct reactivity and potential applications compared to its analogs. The length and positioning of the chloropropyl groups influence the compound’s chemical behavior and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N,N'-bis(3-chloropropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2N2O2/c9-3-1-5-11-7(13)8(14)12-6-2-4-10/h1-6H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNIFVGPECHGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(=O)NCCCCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













